Cas no 950858-65-8 (1-Tert-butyl-1H-pyrazole-4-carboxylic acid)

1-Tert-butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a tert-butyl substituent on the pyrazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its sterically hindered tert-butyl group enhances stability and influences reactivity, making it useful for selective functionalization. The carboxylic acid moiety allows for further derivatization, including amidation or esterification, facilitating the construction of complex molecular frameworks. The pyrazole core contributes to its potential as a pharmacophore in drug discovery. High purity and well-defined structure ensure reproducibility in research and industrial processes. Suitable for use under standard laboratory conditions with proper handling.
1-Tert-butyl-1H-pyrazole-4-carboxylic acid structure
950858-65-8 structure
Product Name:1-Tert-butyl-1H-pyrazole-4-carboxylic acid
CAS No:950858-65-8
MF:C8H12N2O2
MW:168.193081855774
MDL:MFCD09934934
CID:890369
Update Time:2025-10-30

1-Tert-butyl-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-tert-Butyl-1H-pyrazole-4-carboxylic acid
    • 1-tert-butylpyrazole-4-carboxylic acid
    • 1-(tert-Butyl)-1H-pyrazole-4-carboxylic acid
    • 1H-Pyrazole-4-carboxylic acid, 1-(1,1-dimethylethyl)-
    • UQRFFZHSJYVBMX-UHFFFAOYSA-N
    • SB12998
    • tert-butyl-1H-pyrazole-4-carboxylic acid
    • 1-t-butyl-1H-pyrazole-4-carboxylic acid
    • AB0065681
    • Z5394
    • ST24027170
    • AM20120373
    • 1-TERT-
    • 1-(1,1-Dimethylethyl)-1H-pyrazole-4-carboxylic acid (ACI)
    • 1-(tert-Butyl)-1H-pyrazol-4-carboxylic acid
    • 1-Tert-butyl-1H-pyrazole-4-carboxylic acid
    • MDL: MFCD09934934
    • Inchi: 1S/C8H12N2O2/c1-8(2,3)10-5-6(4-9-10)7(11)12/h4-5H,1-3H3,(H,11,12)
    • InChI Key: UQRFFZHSJYVBMX-UHFFFAOYSA-N
    • SMILES: O=C(C1=CN(C(C)(C)C)N=C1)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Topological Polar Surface Area: 55.1

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1-Tert-butyl-1H-pyrazole-4-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: Ethanol ;  rt; 1 h, rt → 32 °C; 32 °C → 20 °C; 3 h, rt; cooled
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  neutralized; 32 °C; 32 °C → rt; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt → 0 °C; < 15 °C; pH 2; 2 h, cooled
Reference
Preparation of pyrazole-4-carboxamide derivatives as 11-beta-hydroxysteroid dehydrogenase form I (11-beta-HSD1) inhibitors
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Isobutanol ;  15 °C; 14 h, 100 °C
1.2 Reagents: Water
Reference
Preparation of triazolopyrimidinones as KDM5 inhibitors
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  14 h, 100 °C
1.2 Reagents: Water
Reference
Preparation of substituted triazolopyrimidinones as KDM5 inhibitors
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
Reference
Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases
, United States, , ,

Production Method 7

Reaction Conditions
Reference
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative diseases
, United States, , ,

1-Tert-butyl-1H-pyrazole-4-carboxylic acid Raw materials

1-Tert-butyl-1H-pyrazole-4-carboxylic acid Preparation Products

1-Tert-butyl-1H-pyrazole-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:950858-65-8)1-Tert-butyl-1H-pyrazole-4-carboxylic acid
Order Number:A848278
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:19
Price ($):170.0
Email:sales@amadischem.com

Additional information on 1-Tert-butyl-1H-pyrazole-4-carboxylic acid

Introduction to 1-Tert-butyl-1H-pyrazole-4-carboxylic acid (CAS No. 950858-65-8) and Its Emerging Applications in Chemical Biology

1-Tert-butyl-1H-pyrazole-4-carboxylic acid, identified by the CAS number 950858-65-8, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile reactivity. This compound belongs to the pyrazole family, which is well-known for its broad spectrum of biological activities and pharmaceutical applications. The presence of a tert-butyl group at the 1-position and a carboxylic acid moiety at the 4-position enhances its utility as a building block in synthetic chemistry and drug discovery.

The tert-butyl group contributes to the steric hindrance of the molecule, making it a valuable intermediate in the synthesis of more complex structures. This feature is particularly useful in medicinal chemistry, where precise control over molecular conformation can influence binding affinity and pharmacological activity. The carboxylic acid functionality, on the other hand, allows for further derivatization through esterification, amidation, or coupling reactions, enabling the creation of diverse pharmacophores.

Recent research has highlighted the potential of 1-Tert-butyl-1H-pyrazole-4-carboxylic acid in developing novel therapeutic agents. Its scaffold has been explored in the design of inhibitors targeting various biological pathways, including enzyme inhibition and receptor binding. For instance, studies have demonstrated its role in modulating kinases and other signaling proteins, which are critical in diseases such as cancer and inflammatory disorders. The compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it an attractive candidate for structure-based drug design.

In addition to its pharmaceutical applications, 1-Tert-butyl-1H-pyrazole-4-carboxylic acid has found utility in materials science and agrochemicals. Its heterocyclic core is a common motif in ligands used in catalysis, particularly in transition metal-catalyzed reactions. The compound’s stability under various reaction conditions makes it a reliable choice for synthesizing complex organic molecules. Furthermore, its derivatives have been investigated for their potential as pesticides and herbicides, where their ability to interact with biological systems at the molecular level plays a crucial role.

The synthesis of 1-Tert-butyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic transformations, starting from readily available precursors such as tert-butyl halides or carboxylation reagents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and industrial applications. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic carboxylation have been employed to enhance yield and purity.

One of the most compelling aspects of 1-Tert-butyl-1H-pyrazole-4-carboxylic acid is its role in developing targeted therapies. Researchers have leveraged its structural features to create molecules that selectively inhibit disease-causing enzymes or receptors. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of Janus kinases (JAKs), which are overactive in conditions like rheumatoid arthritis. The ability to fine-tune the pharmacophore by modifying substituents on the pyrazole ring allows for the optimization of drug-like properties such as solubility, bioavailability, and metabolic stability.

The integration of computational chemistry has further accelerated the discovery process for 1-Tert-butyl-1H-pyrazole-4-carboxylic acid derivatives. Molecular modeling techniques enable researchers to predict binding interactions between their compounds and biological targets with high accuracy. This approach has been instrumental in identifying lead compounds for further development and reducing the time required for drug discovery pipelines.

In conclusion, 1-Tert-butyl-1H-pyrazole-4-carboxylic acid (CAS No. 950858-65-8) represents a versatile building block with significant potential across multiple domains of chemical biology and pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic chemistry and computational methods, position it as a valuable tool for developing novel therapeutics and materials. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:950858-65-8)1-Tert-butyl-1H-pyrazole-4-carboxylic acid
A848278
Purity:99%
Quantity:5g
Price ($):170.0
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